![molecular formula C17H37NO2Sn B14315372 Methyl [3-(tributylstannyl)propyl]carbamate CAS No. 105941-72-8](/img/structure/B14315372.png)
Methyl [3-(tributylstannyl)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [3-(tributylstannyl)propyl]carbamate is an organotin compound that features a carbamate group attached to a propyl chain, which is further bonded to a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(tributylstannyl)propyl]carbamate typically involves the reaction of tributylstannyl chloride with a suitable carbamate precursor. One common method is the reaction of tributylstannyl chloride with methyl [3-(hydroxypropyl)carbamate] in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
Methyl [3-(tributylstannyl)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of tin hydrides.
Hydrolysis: Formation of amines and carbon dioxide.
科学研究应用
Methyl [3-(tributylstannyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Material Science: Employed in the preparation of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
作用机制
The mechanism of action of methyl [3-(tributylstannyl)propyl]carbamate involves its interaction with molecular targets through its carbamate and stannyl groups. The carbamate group can form hydrogen bonds and interact with enzymes, while the stannyl group can participate in organometallic reactions. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Methyl [3-(trimethoxysilyl)propyl]carbamate
- Methyl [3-(triethoxysilyl)propyl]carbamate
- Methyl [3-(triisopropoxysilyl)propyl]carbamate
Uniqueness
Methyl [3-(tributylstannyl)propyl]carbamate is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other carbamate compounds. The stannyl group allows for unique organometallic reactions and interactions that are not possible with silicon-based carbamates.
属性
CAS 编号 |
105941-72-8 |
|---|---|
分子式 |
C17H37NO2Sn |
分子量 |
406.2 g/mol |
IUPAC 名称 |
methyl N-(3-tributylstannylpropyl)carbamate |
InChI |
InChI=1S/C5H10NO2.3C4H9.Sn/c1-3-4-6-5(7)8-2;3*1-3-4-2;/h1,3-4H2,2H3,(H,6,7);3*1,3-4H2,2H3; |
InChI 键 |
FNMRUIMTOMNHSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CCCNC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


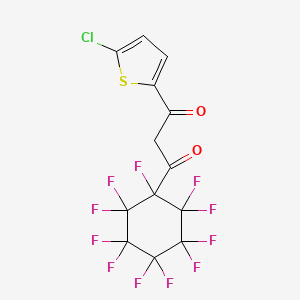

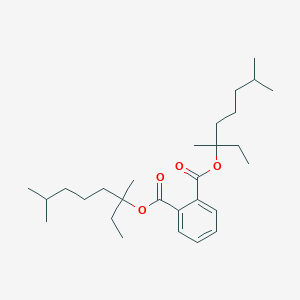
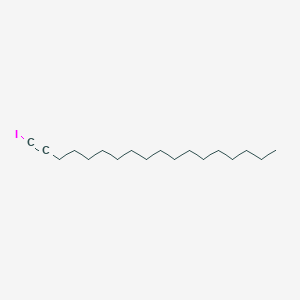
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
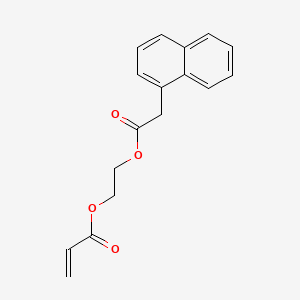


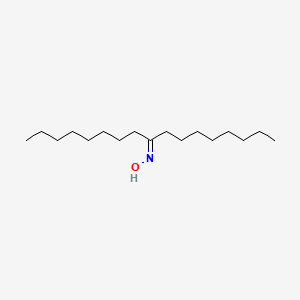
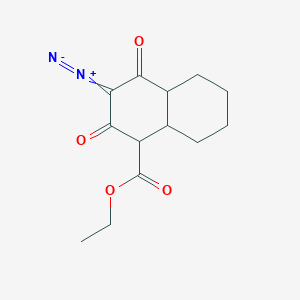

![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)

